Tricopper phosphide

Overview

Description

Tricopper Phosphide, also known as copper (I) phosphide, cuprous phosphide, cuprophosphorus, and phosphor copper, is a compound of copper and phosphorus . It has the appearance of a yellowish-grey very brittle mass of crystalline structure . It does not react with water .

Synthesis Analysis

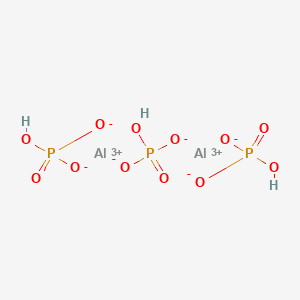

The synthesis of Tricopper Phosphide can be achieved through a one-pot reaction of tris (2-aminoethyl)amine (TREN), [Cu I (MeCN) 4 ]PF 6, and paraformaldehyde . This affords a mixed-valent [ TREN4 Cu II Cu I Cu I (μ 3 -OH)] (PF 6) 3 complex . The phosphide formation is promoted by a transformation of red phosphorus (Pred) into mobile P4 molecules and a surface activation of copper caused by the IL including the Brønsted acidic impurity .Molecular Structure Analysis

The macrocyclic azacryptand TREN4 contains four TREN motifs, three of which provide a bowl-shape binding pocket for the [Cu 3 (μ 3 -OH)] 3+ core . The fourth TREN caps on top of the tricopper cluster to form a cryptand, imposing conformational constraints and preventing solvent interaction .Chemical Reactions Analysis

Tricopper Phosphide exhibits several reversible single-electron redox events . The distinct electrochemical behaviors of [ TREN4 Cu II Cu I Cu I (μ 3 -OH)] (PF 6) 3 and its solvent-exposed analog [ TREN3 Cu II Cu II Cu II (μ 3 -O)] (PF 6) 4 suggest that isolation of tricopper core in a cryptand enables facile electron transfer .Physical And Chemical Properties Analysis

Tricopper Phosphide has a molecular formula of Cu3P2, an average mass of 252.585 Da, and a Monoisotopic mass of 250.736328 Da . It is a yellowish-grey very brittle mass of crystalline structure .Scientific Research Applications

Energy Storage Applications : Cu3P nanorod arrays, developed through a solution-free dry strategy, show promise as high-energy, stable positive electrodes for solid-state hybrid supercapacitors (HSCs). These arrays deliver a specific capacity of 664 mA h/g, have an energy efficiency of 88% at 6 A/g, and demonstrate ultra-long cycling stability over 15,000 cycles. Their potential is further explored in solid-state HSCs, yielding a specific energy of 76.85 Wh/kg and an 88% capacitance retention over 15,000 cycles (Chodankar et al., 2021).

Catalysis in Hydrocarbon Oxidation : Tricopper complexes have been developed for efficient oxidation of hydrocarbons. These catalysts, based on the tricopper cluster, mediate facile oxygen atom transfer to various organic substrates upon activation by dioxygen. They demonstrate high turnover frequencies in the catalytic oxidation of cyclohexane to cyclohexanol and cyclohexanone under ambient conditions (Chan et al., 2012).

Oxidation of Small Alkanes : The tricopper complex [CuICuICuI(7-N-Etppz)]1+ can facilitate the conversion of methane into methanol upon activation by dioxygen and/or H2O2 at room temperature. This represents a significant development in selective oxidation of methane without over-oxidation under ambient conditions, demonstrating potential for controlled oxidation of small alkanes (Nagababu et al., 2014).

Safety And Hazards

Future Directions

A solution-free dry strategy for the growth of self-assembled ordered Tricopper Phosphide nanorod arrays has been developed . The product is employed as a high-energy, stable positive electrode for a solid-state hybrid supercapacitor (HSC) . This paves the way towards engineering a range of electrode materials for next-generation energy storage systems .

properties

IUPAC Name |

tricopper;phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Cu.2P/q3*+2;2*-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYRHYYIGFXMJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

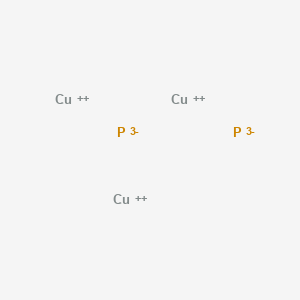

[P-3].[P-3].[Cu+2].[Cu+2].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cu3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894785 | |

| Record name | Copper phosphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tricopper phosphide | |

CAS RN |

12019-57-7, 12134-35-9, 12643-19-5 | |

| Record name | Copper phosphide (Cu3P) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phosphide, containing more than 15 per cent by weight of phosphorus | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phosphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012643195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper phosphide (Cu3P) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper phosphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricopper phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper fosfide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2]Oxazolo[4,5-B]quinoxaline](/img/structure/B83936.png)